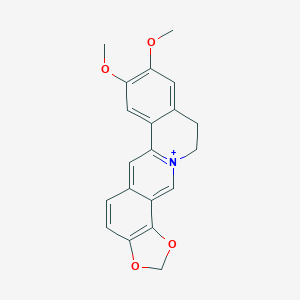

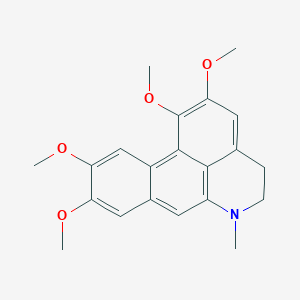

Epiberberin

Übersicht

Beschreibung

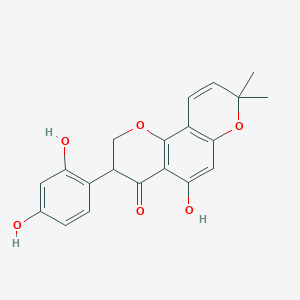

Epiberberin ist ein natürliches Protoberberin-Alkaloid, das in verschiedenen Pflanzen vorkommt, insbesondere in den Rhizomen von Coptis-Arten. Es ist bekannt für seine potenziellen biologischen Aktivitäten, darunter antimikrobielle, entzündungshemmende und enzymhemmende Eigenschaften. This compound hat Aufmerksamkeit für seine Fähigkeit erlangt, die Rinder-Mikroben-Urease zu hemmen, was es zu einem vielversprechenden Kandidaten zur Reduzierung der Ammoniakfreisetzung bei Wiederkäuern macht .

Wissenschaftliche Forschungsanwendungen

Epiberberin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Für seine antimikrobiellen und enzymhemmenden Eigenschaften untersucht.

Medizin: Für seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Signalwege aus:

Enzymhemmung: Hemmt Urease, indem es auf das Urease-Zubehörprotein UreG abzielt, wodurch die Ammoniakfreisetzung im Pansen reduziert wird.

Antimikrobielle Aktivität: Stört mikrobielle Zellmembranen und hemmt das Bakterienwachstum.

Entzündungshemmende Wirkungen: Moduliert entzündliche Signalwege durch Hemmung proinflammatorischer Zytokine.

Wirkmechanismus

Target of Action

Epiberberine, a derivative of berberine, has been shown to have several cellular and molecular targets. It has been found to have a significant impact on metabolic disorders . It can inhibit toxins and bacteria, including Helicobacter pylori, protect the intestinal epithelial barrier from injury, and ameliorate liver injury .

Mode of Action

Epiberberine interacts with its targets in a complex manner. It has been shown to have remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .

Biochemical Pathways

Epiberberine affects several biochemical pathways. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .

Pharmacokinetics

The pharmacokinetics of Epiberberine, like its parent compound berberine, involves the absorption, distribution, metabolism, and excretion (ADME) properties of the compound within a living organism that determine the safety and effectiveness of the drug .

Result of Action

The molecular and cellular effects of Epiberberine’s action are significant. It has been shown to have potent neuroprotective effects, including antioxidative, antiapoptotic, and anti-ischemic . It also has a substantial impact on metabolic disorders, including the regulation of triglyceride (TG), total cholesterol (TC), low-density lipoprotein (LDL), high-density lipoprotein (HDL), homeostasis model assessment-insulin resistance (HOMA-IR), and fasting plasma glucose (FPG) .

Biochemische Analyse

Biochemical Properties

Epiberberine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Epiberberine has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter regulation. Additionally, Epiberberine interacts with proteins involved in inflammatory pathways, such as nuclear factor kappa B (NF-κB), thereby exerting anti-inflammatory effects .

Cellular Effects

Epiberberine influences various cellular processes and functions. In adipocytes, Epiberberine has been observed to reduce lipid accumulation by inhibiting cellular triglyceride synthesis . It also affects cell signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis. Furthermore, Epiberberine modulates gene expression related to inflammation and oxidative stress, thereby protecting cells from damage .

Molecular Mechanism

The molecular mechanism of Epiberberine involves several pathways. Epiberberine binds to and inhibits the activity of key enzymes, such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This action enhances cholinergic signaling, which is beneficial in neurodegenerative conditions. Additionally, Epiberberine activates the AMPK pathway, promoting glucose uptake and lipid metabolism. It also inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines .

Dosage Effects in Animal Models

The effects of Epiberberine vary with different dosages in animal models. At lower doses, Epiberberine has been shown to improve cognitive function and reduce inflammation without significant adverse effects. At higher doses, Epiberberine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Epiberberine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation. Enzymes such as cytochrome P450 (CYP450) play a significant role in its metabolism. Epiberberine also affects metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism, thereby influencing metabolite levels .

Transport and Distribution

Epiberberine is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed in the gastrointestinal tract and distributed to tissues such as the liver, kidneys, and brain. Transporters such as P-glycoprotein (P-gp) and organic cation transporters (OCTs) facilitate its cellular uptake and distribution. Epiberberine’s localization in specific tissues contributes to its therapeutic effects .

Subcellular Localization

Epiberberine exhibits specific subcellular localization, which influences its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it exerts its antioxidant and metabolic effects. Epiberberine’s targeting to mitochondria is facilitated by its lipophilic nature, allowing it to interact with mitochondrial membranes and modulate mitochondrial function. Additionally, Epiberberine may undergo post-translational modifications that direct it to specific cellular compartments .

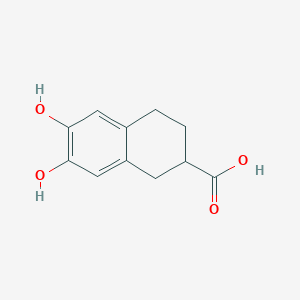

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Epiberberin kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Extraktion der Verbindung aus pflanzlichen Quellen wie Coptis-Rhizomen. Der Extraktionsprozess umfasst in der Regel Schritte wie Trocknung, Mahlen und Lösemittelextraktion unter Verwendung von Ethanol oder Methanol. Der rohe Extrakt wird dann unter Verwendung chromatographischer Techniken gereinigt, um this compound zu isolieren.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus pflanzlichen Materialien. Der Prozess umfasst:

Ernte und Trocknung: Sammeln des Pflanzenmaterials und Trocknen, um den Feuchtigkeitsgehalt zu reduzieren.

Mahlen: Mahlen des getrockneten Materials zu einem feinen Pulver.

Lösemittelextraktion: Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Alkaloide zu extrahieren.

Reinigung: Einsatz chromatographischer Verfahren zur Reinigung des Extrakts und Isolierung von this compound.

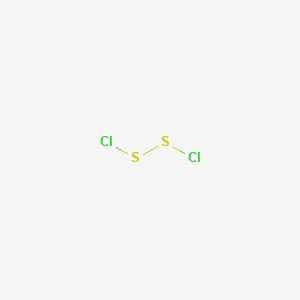

Analyse Chemischer Reaktionen

Arten von Reaktionen: Epiberberin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Struktur von this compound verändern, was zur Bildung reduzierter Derivate führt.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Epiberberinmolekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Derivate mit modifizierten biologischen Aktivitäten.

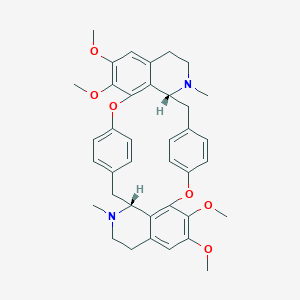

Vergleich Mit ähnlichen Verbindungen

Epiberberin ist strukturell ähnlich zu anderen Protoberberin-Alkaloiden wie Berberin, Palmatin und Coptisin. Es weist jedoch einzigartige Eigenschaften auf:

Berberin: Bekannt für seine breiten antimikrobiellen und entzündungshemmenden Aktivitäten.

Palmatin: Zeigt antimikrobielle und entzündungshemmende Eigenschaften, aber mit unterschiedlicher Potenz.

Coptisin: Ähnlich wie Berberin, aber mit unterschiedlichen pharmakologischen Wirkungen.

This compound zeichnet sich durch seine überlegene Hemmung der Rinder-Mikroben-Urease aus, was es zu einer wertvollen Verbindung zur Reduzierung der Ammoniakfreisetzung bei Wiederkäuern macht .

Eigenschaften

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJQGFLUORYYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218854 | |

| Record name | Epiberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6873-09-2 | |

| Record name | Epiberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6873-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epiberberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epiberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIBERBERINE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWP9N35AYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of epiberberine?

A1: Epiberberine demonstrates a strong binding affinity for the human telomeric G-quadruplex (HTG) DNA structure, specifically the hybrid-2 form prevalent in potassium-rich environments. [] This interaction stabilizes the HTG and can inhibit telomerase, an enzyme implicated in cancer cell immortality. [, ]

Q2: How does epiberberine binding affect the human telomeric G-quadruplex structure?

A2: Epiberberine induces a significant conformational change in the HTG upon binding. It primarily targets the 5' end, recruiting the flanking adenine to form a unique \"quasi-triad\" that intercalates with the G-tetrad and surrounding capping structures. This interaction leads to a well-defined, multi-layer binding pocket exclusive to the hybrid-2 HTG conformation. [, , ]

Q3: What are the downstream consequences of epiberberine's interaction with the HTG?

A3: By stabilizing the HTG, epiberberine can inhibit the activity of telomerase. [, , ] Telomerase is responsible for maintaining telomere length, and its inhibition can lead to telomere shortening and ultimately, cancer cell death.

Q4: Does epiberberine interact with any other biological targets?

A4: Yes, epiberberine has been shown to inhibit certain cytochrome P450 (CYP450) isoforms, specifically CYP2C9 and CYP2D6, in human liver microsomes. [] It also interacts with human organic cation transporters (OCTs), acting as both an inhibitor and substrate for OCT1, OCT2, and OCT3. []

Q5: What is the significance of epiberberine’s interaction with OCTs?

A5: OCTs play a crucial role in drug absorption, distribution, and elimination. Epiberberine’s interaction with OCTs suggests a potential for drug-drug interactions and highlights the importance of considering these interactions in clinical settings. []

Q6: What is the molecular formula and weight of epiberberine?

A6: The molecular formula of epiberberine is C20H17NO4, and its molecular weight is 335.35 g/mol.

Q7: Are there any spectroscopic data available for epiberberine?

A7: While the provided research excerpts don't contain specific spectroscopic data, they commonly utilize techniques like High-Performance Liquid Chromatography (HPLC) [, , , , , ], Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [, , , ], and Nuclear Magnetic Resonance (NMR) spectroscopy [, ] for identification and characterization of epiberberine.

Q8: How do structural modifications of epiberberine affect its biological activity?

A8: Research suggests that the 9,10-methylenedioxy and 2,3-dimethoxy groups in epiberberine's structure might play a role in its interaction with DNA. [] Comparing epiberberine's activity with other protoberberine alkaloids reveals that subtle structural differences significantly influence their binding affinities to the HTG and other targets like CYP450 enzymes. [, ] For instance, epiberberine exhibits a stronger inhibitory effect on CYP2D6 compared to berberine, jatrorrhizine, and palmatine. []

Q9: How is epiberberine distributed in the body?

A11: Studies in rats indicate that epiberberine is widely distributed in various tissues, including the liver, heart, kidney, and others. []

Q10: How is epiberberine metabolized?

A12: Epiberberine undergoes extensive metabolism, primarily in the liver. [, ] Identified metabolic pathways include demethylation, hydroxylation, sulfation, and glucuronidation. []

Q11: How is epiberberine excreted?

A13: Following oral administration, epiberberine is primarily excreted through bile and feces, with a significant portion also eliminated via the kidneys. []

Q12: Are there any known drug-drug interactions with epiberberine?

A14: Yes, epiberberine's inhibition of CYP2C9 and CYP2D6 in human liver microsomes indicates a potential for interactions with drugs metabolized by these enzymes. [] Furthermore, its interaction with OCTs could also contribute to drug-drug interactions. []

Q13: What in vitro models have been used to study the biological activity of epiberberine?

A15: Epiberberine's activity has been investigated in various in vitro models, including cell-based assays using human cancer cell lines like NCI-N87 (gastric cancer) and Caco-2 (colon cancer), demonstrating inhibitory effects on cancer cell proliferation. [] It has also been studied in enzyme assays targeting BACE1, AChE, BChE, and others to evaluate its anti-Alzheimer's and antioxidant potential. []

Q14: What in vivo models have been used to study the biological activity of epiberberine?

A16: Epiberberine's effects have been explored in rat models to assess its pharmacokinetic properties, tissue distribution, and potential against scopolamine-induced amnesia. [, , , ] Zebrafish models have also been employed to investigate its metabolic pathways. []

Q15: What analytical methods are commonly used for the detection and quantification of epiberberine?

A17: The most frequently employed techniques include High-Performance Liquid Chromatography (HPLC) [, , , , , ] coupled with various detectors like Diode Array Detection (DAD) [, ] and Mass Spectrometry (MS) [, , ]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for its sensitivity and specificity in quantifying epiberberine in biological samples. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)